Oxygen(2-);vanadium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxygen(2-);vanadium, commonly referred to as vanadium dioxide (VO₂), is a compound of vanadium and oxygen. Vanadium is a transition metal known for its multiple oxidation states, and VO₂ is particularly notable for its metal-insulator transition (MIT) properties. This compound undergoes a reversible phase transition from an insulating monoclinic phase to a metallic rutile phase at around 68°C, making it a subject of extensive research in various fields .

準備方法

Synthetic Routes and Reaction Conditions

Vanadium dioxide can be synthesized through several methods, including:

Sol-gel Method: This involves the hydrolysis and condensation of vanadium alkoxides, followed by drying and calcination.

Chemical Vapor Deposition (CVD): This method uses vanadium precursors like vanadium oxytrichloride (VOCl₃) and oxygen or water vapor as reactants.

Pulsed Laser Deposition (PLD): A high-energy laser is used to ablate a vanadium target in the presence of an oxygen atmosphere, leading to the deposition of VO₂ films

Industrial Production Methods

Industrial production of vanadium dioxide often involves the reduction of vanadium pentoxide (V₂O₅) with hydrogen or carbon at high temperatures. This process is scalable and suitable for producing large quantities of VO₂ for commercial applications .

化学反応の分析

Types of Reactions

Vanadium dioxide undergoes various chemical reactions, including:

Oxidation: VO₂ can be further oxidized to vanadium pentoxide (V₂O₅) in the presence of oxygen.

Reduction: It can be reduced to lower oxidation states of vanadium, such as vanadium(III) oxide (V₂O₃), using reducing agents like hydrogen or carbon monoxide.

Substitution: VO₂ can react with halogens to form vanadium halides, such as vanadium tetrachloride (VCl₄)

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen or carbon monoxide at high temperatures.

Substitution: Halogens like chlorine or bromine under controlled conditions

Major Products Formed

Oxidation: Vanadium pentoxide (V₂O₅).

Reduction: Vanadium(III) oxide (V₂O₃).

Substitution: Vanadium halides (e.g., VCl₄)

科学的研究の応用

Vanadium dioxide has a wide range of scientific research applications due to its unique properties:

Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of sulfur dioxide in the production of sulfuric acid.

Biology: Investigated for its potential in biological systems, particularly in enzyme inhibition and as a model for studying phosphate analogs.

Medicine: Explored for its therapeutic potential, including anti-diabetic and anti-cancer properties.

Industry: Utilized in smart windows, sensors, and actuators due to its MIT properties .

作用機序

The mechanism of action of vanadium dioxide primarily involves its ability to undergo a reversible phase transition. This transition is driven by changes in temperature, pressure, or doping, which alter the electronic structure and lattice configuration of the compound. The MIT property of VO₂ is exploited in various applications, such as smart windows that regulate heat and light transmission .

類似化合物との比較

Vanadium dioxide can be compared with other vanadium oxides and transition metal oxides:

Vanadium Pentoxide (V₂O₅): Unlike VO₂, V₂O₅ is a strong oxidizing agent and does not exhibit MIT properties.

Vanadium(III) Oxide (V₂O₃): V₂O₃ is another vanadium oxide with different electronic properties and applications.

Titanium Dioxide (TiO₂): Similar to VO₂ in terms of its oxide structure but lacks the MIT properties that make VO₂ unique

Vanadium dioxide stands out due to its reversible phase transition, making it highly valuable in applications requiring dynamic control of electrical and optical properties.

特性

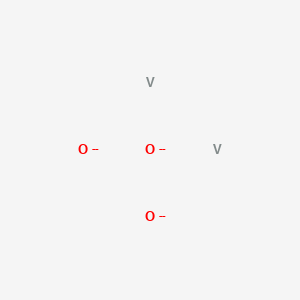

分子式 |

O3V2-6 |

|---|---|

分子量 |

149.881 g/mol |

IUPAC名 |

oxygen(2-);vanadium |

InChI |

InChI=1S/3O.2V/q3*-2;; |

InChIキー |

IUOKNSQCSCQBIL-UHFFFAOYSA-N |

正規SMILES |

[O-2].[O-2].[O-2].[V].[V] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)

![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)

![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)

![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)

![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)

![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)

![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)